2-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)carbonyl)cyclopropanecarboxylic acid
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Overview
Description
This compound is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of this compound is C15H15ClF3N3O3 . It contains a trifluoromethyl group, a pyridine ring, and a piperazine ring, which are key structural motifs in active agrochemical and pharmaceutical ingredients .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Synthesis and Biological Activity
- Herbicidal and Fungicidal Activity : A study by Tian et al. (2009) explored the synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl thioureas using cyclopropanecarboxylic acid derivatives. Compounds exhibited notable herbicidal and fungicidal activities.
Antimicrobial Properties
Antibacterial Activity : Research conducted by El-Abadelah et al. (1998) showed the synthesis and antibacterial properties of 2-Chloro-7-Cyclopropyl-4,7-Dihydro-4-Oxothieno[2,3-b]Pyridine-5-Carboxylic Acids, indicating promising in vitro activity against various microorganisms.
Antimicrobial Activity of Pyridine Derivatives : Patel et al. (2011) and Patel et al. (2009) explored the antimicrobial efficacy of new pyridine derivatives, showing variable and modest activity against bacterial and fungal strains. These studies can be accessed for more details: Patel et al., 2011 and Patel et al., 2009.
Chemical Synthesis and Characterization
Chemical Synthesis : Studies by Kalkote et al. (1996) and Cottet et al. (2004) involved the synthesis of compounds related to the specified chemical structure. These studies provide insight into the methodologies and challenges in synthesizing such complex molecules.
Insecticidal Activity : Liu et al. (2006) investigated a compound with a similar structure for potential insecticidal properties. The study is available here: Liu et al., 2006.
Electrochemical Studies : Srinivasu et al. (1999) conducted electrochemical studies on related compounds, providing insights into their electrochemical properties and potential applications. More information can be found in their paper: Srinivasu et al., 1999.
Cancer Treatment : A compound explored by ロバート ヘンリー,ジェームズ (2006) as an Aurora kinase inhibitor suggests potential utility in treating cancer.
Topoisomerase II Inhibitory Activity : Wentland et al. (1993) explored the inhibitory activity of a related compound on mammalian topoisomerase II, suggesting applications in understanding and potentially treating certain cancers. The study can be accessed here: Wentland et al., 1993.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClF3N3O3/c16-11-5-8(15(17,18)19)7-20-12(11)21-1-3-22(4-2-21)13(23)9-6-10(9)14(24)25/h5,7,9-10H,1-4,6H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYZVMGAXGSTOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3CC3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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